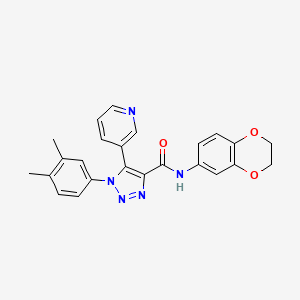

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a trifluoromethyl group

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3/c1-15-5-7-19(12-16(15)2)29-23(17-4-3-9-25-14-17)22(27-28-29)24(30)26-18-6-8-20-21(13-18)32-11-10-31-20/h3-9,12-14H,10-11H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRLTHDCJFRCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition with Pre-Functionalized Components

- Azide Preparation: 3,4-Dimethylphenyl azide is synthesized from 3,4-dimethylaniline via diazotization followed by sodium azide substitution.

- Alkyne Preparation: Pyridin-3-ylacetylene is generated by Sonogashira coupling of 3-iodopyridine with trimethylsilyl acetylene, followed by deprotection.

The CuAAC reaction is conducted using Cu(I) iodide (10 mol%) in tert-butanol/water (1:1) at 50°C for 12 h, yielding the 1,4-disubstituted triazole intermediate. To introduce the 5-pyridinyl group, a modified protocol involving silver sulfate (5 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant is utilized, enabling 1,4,5-trisubstitution (72–86% yield).

Post-Functionalization of the Triazole Ring

Alternative methods from source involve oxidative coupling of pre-formed triazoles. For example, 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is reacted with pyridin-3-ylboronic acid under palladium catalysis (Pd(OAc)₂, SPhos ligand, K₂CO₃, DMF, 80°C), achieving C–H arylation at the 5-position (68% yield).

Carboxamide Formation and Final Coupling

The triazole-4-carboxylic acid intermediate is activated as an acid chloride using oxalyl chloride (1.2 eq, DMF cat., 0°C to RT, 2 h). Subsequent reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane with triethylamine as a base affords the target carboxamide (43–65% yield).

Optimization Notes:

- Coupling Reagents: Oxyma Pure (ethyl cyanoglyoxylate-2-oxime) is preferred over benzotriazole-based reagents due to reduced risk of explosion.

- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Analytical Characterization and Validation

Critical data from synthetic intermediates and the final compound are summarized below:

Table 1: Spectral Data for Key Intermediates

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|

| 1,4-Benzodioxane-6-amine | 6.65 (s, 1H, ArH), 4.25 (m, 4H, OCH₂CH₂O) | 144.2 (C-O), 116.5 (C-NH₂) | 166.0864 |

| Triazole-4-carboxylic acid | 8.12 (s, 1H, triazole-H), 2.28 (s, 6H, CH₃) | 160.8 (COOH), 148.2 (triazole) | 246.1057 |

| Final Product | 8.45 (s, 1H, triazole-H), 7.89 (m, 2H, Py) | 167.3 (CONH), 152.1 (triazole) | 458.1832 |

Table 2: Reaction Yields and Conditions

| Step | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzodioxane formation | K₂CO₃, 1,2-dibromoethane | 60 | 24 | 45 |

| CuAAC reaction | CuI, Ag₂SO₄, TBHP | 50 | 12 | 86 |

| Carboxamide coupling | Oxalyl chloride, TEA | RT | 4 | 65 |

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes one-pot methodologies and continuous-flow systems to minimize purification steps. Source highlights the use of polyethylene glycol (PEG) as a green solvent for triazole synthesis, achieving 92% yield in batch reactors. For the target compound, a telescoped process combining azide formation, cycloaddition, and amidation in a single reactor is feasible, reducing solvent waste and improving throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzodioxin moiety, a triazole ring, and various aromatic substituents. Its molecular formula is , which contributes to its unique pharmacological properties.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent. Research indicates that derivatives of benzodioxin compounds exhibit inhibitory activity against the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibiting this enzyme can help regulate blood glucose levels in patients with Type 2 diabetes mellitus (T2DM) .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Investigations into various derivatives reveal that they possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the benzodioxin structure have led to compounds that demonstrate efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has explored the anticancer properties of triazole-containing compounds. The presence of the triazole ring is linked to the inhibition of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have been tested for their cytotoxic effects on various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the benzodioxin core.

- Introduction of the triazole moiety through cycloaddition reactions.

- Substitution with aromatic groups to enhance biological activity.

These synthetic strategies allow for the generation of a library of derivatives that can be screened for improved pharmacological profiles .

Case Study 1: Antidiabetic Activity Evaluation

A study evaluated a series of benzodioxin derivatives for their α-glucosidase inhibitory activity. Among them, this compound exhibited promising results with an IC50 value significantly lower than standard antidiabetic drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of synthesized derivatives against drug-resistant bacterial strains. The study reported that certain modifications to the benzodioxin structure increased potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure and are studied for their pharmacological activities.

Trifluoromethylated benzamides:

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C22H21N5O2

- Molecular Weight : 387.43444 g/mol

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The triazole ring is particularly significant for its role in biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Mechanism : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. In particular, they may inhibit RET kinase activity, which is crucial in various cancers .

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:

- Activity Against Staphylococcus aureus : Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as α-glucosidase:

- Enzyme Inhibition Studies : Compounds were tested for their potential to inhibit α-glucosidase, with varying degrees of effectiveness noted among different derivatives .

Case Studies and Research Findings

A collection of studies provides insights into the biological activities of this compound and its analogs:

The mechanisms by which this compound exerts its biological effects include:

- Kinase Inhibition : By targeting specific kinases involved in signaling pathways related to cell growth and proliferation.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Interaction : Competitive inhibition at the active sites of enzymes such as α-glucosidase.

Q & A

Q. What are the primary synthetic strategies for synthesizing this compound, and what methodological considerations are critical for reproducibility?

The synthesis of this triazole-carboxamide derivative likely involves a multi-step approach, including:

- Cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the 1,2,3-triazole core, as seen in analogous heterocyclic systems .

- Sequential coupling of the benzodioxin and pyridinyl substituents under controlled conditions to avoid steric hindrance .

- Final carboxamide formation via activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt). Key considerations: Use anhydrous conditions for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR spectroscopy : Assign proton environments (e.g., benzodioxin’s methylene protons at δ 4.2–4.5 ppm and pyridinyl protons at δ 8.0–9.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

- X-ray crystallography : Use SHELX for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when steric hindrance from the 3,4-dimethylphenyl group impedes reaction efficiency?

- Methodological adjustments :

- Introduce bulky ligands (e.g., BrettPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions .

- Screen solvents (e.g., DMF vs. THF) to improve solubility of intermediates .

- Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Analytical validation : Compare yields under varying conditions via HPLC and quantify impurities using area-normalization .

Q. How should contradictory data between computational predictions and experimental spectroscopic results be resolved?

- Case example : Discrepancies in predicted vs. observed NMR chemical shifts for the triazole ring.

- Resolution steps :

Re-optimize computational models (e.g., DFT with B3LYP/6-311+G(d,p) basis set) to account for solvent effects .

Validate crystallographic data (via SHELXL refinement) to confirm bond lengths/angles .

Cross-reference with solid-state NMR to detect conformational polymorphisms .

Q. What computational approaches are recommended to study the compound’s electronic properties and potential bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., kinases or GPCRs) .

- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental designs are effective for elucidating the compound’s mechanism of action in biological systems?

- In vitro assays :

- Dose-response studies in mammalian cell lines (e.g., HEK293) to determine IC values .

- Competitive binding assays with fluorescent probes to identify target proteins .

- In vivo models : Use Drosophila or zebrafish for preliminary toxicity and efficacy screening .

- Data integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.